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molecular formula C9H10O4 B8803558 4-Hydroxy-6-methyl-3-propionyl-2H-pyran-2-one CAS No. 22073-84-3

4-Hydroxy-6-methyl-3-propionyl-2H-pyran-2-one

Cat. No. B8803558
M. Wt: 182.17 g/mol
InChI Key: IBQXMRVEHHEJCW-UHFFFAOYSA-N
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Patent
US09133155B2

Procedure details

To 4-hydroxy-6-methyl-2H-pyran-2-one (18 g; 143 mmol; Aldrich) in 300 ml DCM at 0° C., was added TEA (20 ml; 143 mmol; Aldrich), DCC (30 g; 145 mmol; Aldrich), DMAP (5.25 g; 42.7 mmol; Aldrich) and propionic acid (11 ml; 147 mmol; Aldrich). The reaction mixture was stirred at 0° C. for 1 h, stirred at 25° C. for 18 h, and filtered via vacuum filtration. The filtrate was washed with 5% HCl, dried with brine and anhydrous Na2SO4, and evaporated to a white solid.
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
5.25 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[O:5][C:4](=[O:9])[CH:3]=1.C1CCC(N=C=NC2CCCCC2)CC1.[C:25](O)(=[O:28])[CH2:26][CH3:27]>C(Cl)Cl.CN(C1C=CN=CC=1)C>[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[O:5][C:4](=[O:9])[C:3]=1[C:25](=[O:28])[CH2:26][CH3:27]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
OC1=CC(OC(=C1)C)=O
Name
TEA
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
11 mL
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5.25 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 25° C. for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered via vacuum filtration
WASH
Type
WASH
Details
The filtrate was washed with 5% HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with brine and anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to a white solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC1=C(C(OC(=C1)C)=O)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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